molecular formula C17H34N4O10 B13419349 Dehydrate Neomycin

Dehydrate Neomycin

Cat. No.: B13419349
M. Wt: 454.5 g/mol
InChI Key: QEKHUZCBIPSMQR-NPXXYGQBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dehydrate Neomycin is a derivative of Neomycin, an aminoglycoside antibiotic produced by the bacterium Streptomyces fradiae. Neomycin is commonly used to treat a variety of bacterial infections and is known for its effectiveness against both gram-positive and gram-negative bacteria. This compound, specifically, is a form of Neomycin that has undergone a dehydration process, which can affect its chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dehydrate Neomycin typically involves the dehydration of Neomycin. This process can be achieved through various chemical reactions, often involving the removal of water molecules from the compound. Common reagents used in dehydration reactions include sulfuric acid and certain zeolites, which act as dehydrating agents .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale dehydration processes. These processes are carefully controlled to ensure the purity and effectiveness of the final product. The dehydration is often carried out in specialized reactors where temperature, pressure, and reagent concentrations are meticulously regulated .

Chemical Reactions Analysis

Mitsunobu Reaction-Mediated Dehydration

The Mitsunobu reaction with N-Boc-protected neomycin B enables selective epoxide formation via hydroxyl group dehydration. Key findings include:

Reaction Conditions and Products

ReagentsSolventTemperatureDurationMajor Product (Yield)By-Products
TPP (2 eq), DIAD (2 eq)TolueneRT20 hrs3 (talo epoxide, 40%)5<sup>III</sup>-ester (29%)
TPP (4 eq), DIAD (4 eq)TolueneRT24 hrsEpoxide-aziridine adductMultiple dehydration by-products
  • Mechanistic Insights :

    • Epoxide formation occurs at the C3<sup>IV</sup>-O4<sup>IV</sup> positions of the idose ring due to reduced steric hindrance from the N-Boc group at C2<sup>IV</sup> .

    • Competing aziridine formation on the 2-deoxystreptamine ring occurs under harsher conditions but is suppressed if the ribose ring’s primary hydroxyl group is blocked .

Structural Validation

  • HRMS confirmed monodehydration (M + Na<sup>+</sup> = 1219.60032) and pentaacetate derivatives (M + H<sup>+</sup> = 1407.67615) .

  • Sodium azide ring-opening of the epoxide yielded a monoazide product (4 ), with stereochemistry confirmed by <sup>1</sup>H-NMR .

Enzymatic C3′-Dehydration

Radical SAM dehydratase AprD4 and reductase AprD3 mediate C3′-deoxygenation in aminoglycoside biosynthesis:

Substrate Specificity of AprD4/AprD3

SubstrateAprD4 Activity (5′-dAdo Formation)AprD3 Reduction Product
ParomamineYesLividamine
Kanamycin CYes3′-Deoxykanamycin C
NeamineYesNone
Kanamycin BYesNone
ParomomycinNo
  • Mechanism :

    • AprD4 abstracts H4′ via a 5′-deoxyadenosyl radical, forming 4′-oxolividamine (8 ).

    • AprD3 transfers the pro-S hydrogen of NADPH to reduce 8 to lividamine (7 ) .

Azide-Mediated Functionalization

Epoxide derivatives undergo regioselective azide ring-opening and subsequent click chemistry:

Reaction Pathways

  • Epoxide Ring-Opening :

    • Treatment with NaN<sub>3</sub> yields monoazide derivatives (e.g., 4 ) at C3<sup>IV</sup> with inversion of configuration .

  • Click Chemistry :

    • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) generates triazole-linked neomycin conjugates .

Conformational Analysis

  • NMR studies revealed unexpected preferences for syn-periplanar conformers in epoxide-aziridine hybrids, influencing reactivity toward nucleophiles .

Competing Reaction Pathways

  • Aziridine vs. Epoxide : Steric and electronic factors favor epoxide formation over aziridine under standard Mitsunobu conditions. Aziridine formation requires higher reagent equivalents and unblocked hydroxyl groups .

  • By-Product Formation : Esterification at the C5<sup>III</sup> hydroxyl competes with dehydration, particularly with carboxylic acids like p-nitrobenzoic acid .

Scientific Research Applications

Antibacterial Applications in Veterinary Medicine

Dehydrate neomycin has been extensively studied for its antibacterial effects, particularly in treating gastrointestinal infections in animals. A notable study investigated a veterinary formulation combining neomycin sulfate and kaolin to treat diarrhea caused by bacterial infections such as Escherichia coli and Staphylococcus aureus. The results indicated that the suspension exhibited significant antibacterial activity comparable to pure neomycin, with an efficacy range of 90-110% during stability tests at various temperatures .

Key Findings:

  • Efficacy: The neomycin sulfate suspension demonstrated effective inhibition of gram-positive and gram-negative bacteria.
  • Stability: The formulation maintained its antibacterial activity over three months at temperatures of 25°C and 40°C, indicating good stability for veterinary use.
  • Clinical Application: The formulation was effective in treating diarrhea in small animals, such as dogs and cats, particularly those suffering from hemorrhagic bowel infections .

Drug Delivery Systems

Recent advancements have explored the use of hybrid hydrogels for sustained delivery of this compound. These hydrogels were designed to release neomycin trisulfate salt hydrate over extended periods, showing potential for localized treatment of skin infections in animals. The release kinetics were analyzed using established models, confirming that the hydrogels could provide controlled drug release under physiological conditions .

Table: Drug Release Characteristics from Hybrid Hydrogels

Hydrogel CompositionRelease DurationRelease Mechanism
PVA/BSA (10-30%)480 minutesKorsmeyer-Peppas model
PULL/PVA/Lysozyme (2%)480 minutesPeppas-Sahlin model

Key Insights:

  • Controlled Release: The hydrogels allowed for a sustained release profile, enhancing therapeutic effectiveness.
  • Viscoelastic Properties: The composition influenced the swelling and structural properties of the hydrogels, which are critical for drug delivery applications .

Tissue Fixation

This compound has also been investigated as a fixative agent in tissue engineering. A study demonstrated that neomycin fixation followed by ethanol treatment could enhance the anti-calcification properties of bioprosthetic heart valves. This approach preserved glycosaminoglycans within the valve structure and inhibited calcification during implantation in vivo .

Case Study Summary:

  • Fixation Method: Neomycin was used at a concentration of 1 mM in a buffered solution followed by ethanol treatment.
  • Outcome: The treated valves showed reduced calcification compared to those fixed with glutaraldehyde, indicating improved durability and longevity .

Stability and Transformation Studies

Research on the stability of this compound under various conditions revealed that exposure to humidity could lead to degradation. Studies indicated that grinding neomycin sulfate resulted in changes to its crystalline structure and water content, which are critical factors for its stability and efficacy .

Table: Stability Analysis of Neomycin under Humid Conditions

ConditionWater Content (%)Observations
Initial4.89Stable crystalline form
After Grinding (180 min)3.38Increased amorphous character
High Humidity (99% RH)12.33Significant water restoration

Key Observations:

  • Dehydration Effects: Grinding decreased water content but altered the physical state of neomycin.
  • Humidity Impact: High humidity restored water levels significantly, affecting the compound's stability .

Mechanism of Action

Dehydrate Neomycin exerts its effects by binding to the 30S subunit of the bacterial ribosome. This binding inhibits the translation of mRNA, thereby preventing protein synthesis and leading to bacterial cell death. Additionally, this compound exhibits a high binding affinity for phosphatidylinositol 4,5-bisphosphate, a phospholipid component of cell membranes, which further disrupts bacterial cell function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dehydrate Neomycin is unique due to its dehydration process, which can enhance its stability and effectiveness in certain applications. This makes it particularly valuable in industrial and pharmaceutical settings where stability is crucial .

Properties

Molecular Formula

C17H34N4O10

Molecular Weight

454.5 g/mol

IUPAC Name

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(2R,3S,5R,6S)-3,5-diamino-2,6-dihydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol

InChI

InChI=1S/C17H34N4O10/c18-2-6-11(25)12(26)8(21)16(28-6)30-14-7(3-22)29-17(13(14)27)31-15-9(23)4(19)1-5(20)10(15)24/h4-17,22-27H,1-3,18-21H2/t4-,5+,6-,7+,8+,9+,10-,11+,12+,13+,14+,15?,16+,17-/m0/s1

InChI Key

QEKHUZCBIPSMQR-NPXXYGQBSA-N

Isomeric SMILES

C1[C@H]([C@@H](C([C@@H]([C@H]1N)O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@@H](O3)CN)O)O)N)O)O)N

Canonical SMILES

C1C(C(C(C(C1N)O)OC2C(C(C(O2)CO)OC3C(C(C(C(O3)CN)O)O)N)O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.